

Spectroscopic Characterization of 3-Methoxy-5-methylbenzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name:	3-Methoxy-5-methylbenzenesulfonyl chloride
CAS No.:	861560-21-6
Cat. No.:	B3159422

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-5-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its precise molecular structure and purity are critical for the successful development of novel therapeutics. This technical guide provides an in-depth analysis of the spectroscopic data for **3-Methoxy-5-methylbenzenesulfonyl chloride** (CAS No. 861560-21-6; Molecular Formula: $C_8H_9ClO_3S$; Molecular Weight: 220.67 g/mol), covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers by offering a detailed interpretation of the compound's spectral characteristics, alongside predicted data based on established principles of spectroscopy. While experimental data for this specific molecule is not readily available in the public domain, this guide provides a robust theoretical framework for its characterization.

Introduction

Benzenesulfonyl chlorides are a pivotal class of organic compounds, widely utilized as precursors in the synthesis of sulfonamides, a functional group present in a multitude of pharmaceutical agents. The specific substitution pattern of 3-methoxy and 5-methyl groups on the benzene ring of the title compound offers a unique scaffold for medicinal chemists to explore structure-activity relationships. Accurate spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the identity and purity of the target molecule. This guide delves into the predicted spectroscopic features of **3-Methoxy-5-methylbenzenesulfonyl chloride**, providing a comprehensive reference for its identification.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for **3-Methoxy-5-methylbenzenesulfonyl chloride**, the following sections provide a detailed prediction of its ^1H NMR, ^{13}C NMR, IR, and MS data. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ^1H and ^{13}C NMR spectra of **3-Methoxy-5-methylbenzenesulfonyl chloride** are discussed below.

2.1.1. Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy protons, and the methyl protons.

- Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they will exhibit a specific splitting pattern.
 - The proton at the C2 position is expected to be a singlet or a finely split triplet, influenced by meta-coupling to the protons at C4 and C6.
 - The proton at the C4 position is expected to be a singlet or a finely split triplet.

- The proton at the C6 position is also expected to be a singlet or a finely split triplet.
- Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.
- Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet, typically in the region of δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Data for **3-Methoxy-5-methylbenzenesulfonyl chloride**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	s	1H	Ar-H (C2-H)
~7.3	s	1H	Ar-H (C4-H)
~7.2	s	1H	Ar-H (C6-H)
~3.9	s	3H	-OCH ₃
~2.4	s	3H	-CH ₃

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

- Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the electron-donating effects of the methoxy and methyl groups and the electron-withdrawing effect of the sulfonyl chloride group.
 - The carbon attached to the sulfonyl chloride group (C1) will be significantly downfield.
 - The carbons attached to the methoxy (C3) and methyl (C5) groups will also be downfield, but to a lesser extent.
 - The remaining aromatic carbons (C2, C4, C6) will appear at higher field strengths.

- Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.
- Methyl Carbon (-CH₃): A signal for the methyl carbon is expected around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for **3-Methoxy-5-methylbenzenesulfonyl chloride**

Chemical Shift (δ , ppm)	Assignment
~160	C3 (C-OCH ₃)
~145	C1 (C-SO ₂ Cl)
~140	C5 (C-CH ₃)
~125	C6
~120	C2
~115	C4
~56	-OCH ₃
~21	-CH ₃

Diagram 1: Predicted ¹H NMR Assignments for **3-Methoxy-5-methylbenzenesulfonyl chloride**

Caption: Predicted ¹H NMR chemical shifts for **3-Methoxy-5-methylbenzenesulfonyl chloride**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Methoxy-5-methylbenzenesulfonyl chloride** is expected to show characteristic absorption bands for the sulfonyl chloride, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for **3-Methoxy-5-methylbenzenesulfonyl chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃ , -CH ₃)
1600, 1480	Medium-Strong	Aromatic C=C stretch
1380-1370	Strong	Asymmetric SO ₂ stretch
1190-1170	Strong	Symmetric SO ₂ stretch
1250-1200	Strong	Aryl-O stretch (asymmetric)
1050-1000	Medium	Aryl-O stretch (symmetric)
600-500	Strong	S-Cl stretch

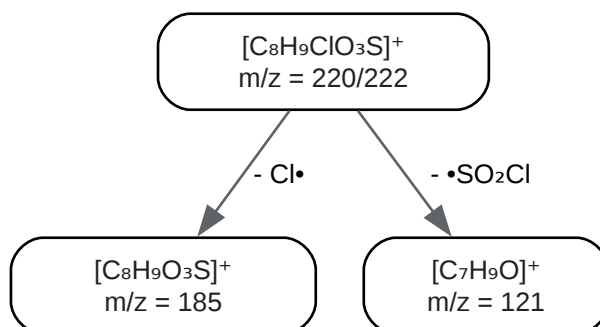
The presence of strong absorption bands around 1375 cm⁻¹ and 1180 cm⁻¹ would be highly indicative of the sulfonyl chloride group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- **Molecular Ion (M⁺):** The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 220, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotope peak at m/z 222 (M+2) with an intensity of approximately one-third of the molecular ion peak is also expected.
- **Major Fragmentation Pathways:**
 - Loss of a chlorine atom (Cl•) to give a fragment at m/z 185.
 - Loss of the sulfonyl chloride group (•SO₂Cl) to give a fragment at m/z 121.
 - Further fragmentation of the aromatic ring.

Diagram 2: Predicted Mass Spectrometry Fragmentation of **3-Methoxy-5-methylbenzenesulfonyl chloride**



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Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

While specific experimental data for the title compound is lacking, this section outlines standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy

- Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) or as a KBr pellet or thin film (if solid).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} .

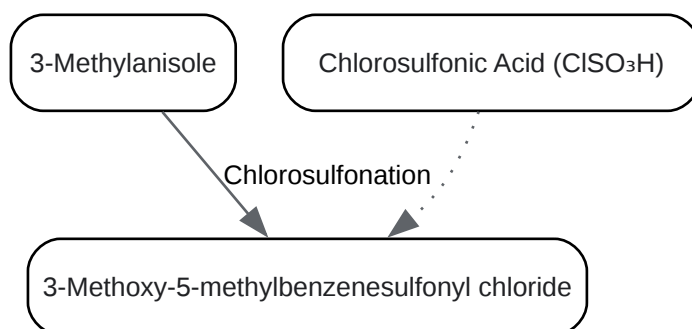
Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Plausible Synthetic Approach

A plausible method for the synthesis of **3-Methoxy-5-methylbenzenesulfonyl chloride** involves the chlorosulfonation of 3-methylanisole.

Diagram 3: Synthetic Pathway



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Caption: Plausible synthesis of the title compound.

This reaction is typically carried out at low temperatures to control the regioselectivity and minimize side reactions. The workup procedure involves quenching the reaction mixture with ice and extracting the product with an organic solvent.

Safety Considerations

Benzenesulfonyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Methoxy-5-methylbenzenesulfonyl chloride**. While experimental data remains to be published, the theoretical analysis presented here, based on established spectroscopic principles and data from analogous compounds, offers a robust framework for the characterization and identification of this important synthetic intermediate. Researchers in the fields of medicinal chemistry and drug development can utilize this guide to aid in their synthetic and analytical endeavors.

References

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